1-(2-Fluoroethyl)piperazin-2-one
Description
Properties
CAS No. |
194351-13-8 |
|---|---|
Molecular Formula |
C6H11FN2O |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H11FN2O/c7-1-3-9-4-2-8-5-6(9)10/h8H,1-5H2 |
InChI Key |
ILSVUIMDMCYRSX-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1)CCF |
Canonical SMILES |
C1CN(C(=O)CN1)CCF |
Synonyms |
Piperazinone, 1-(2-fluoroethyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazin-2-one, including 1-(2-Fluoroethyl)piperazin-2-one, exhibit promising cytotoxic activity against various cancer cell lines. A study demonstrated that compounds with this structure can selectively inhibit cancer cell proliferation while showing low toxicity to normal cells. The compound's ability to interact with biological targets through hydrogen bonding is a key factor in its anticancer potential .
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects on different cell lines, this compound derivatives were tested using the CellTiter-Blue assay. The results showed significant reductions in cell viability in treated cancer cells compared to control groups, highlighting the compound's potential as a therapeutic agent .
Antiviral Properties
Another notable application of this compound is its antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). The compound demonstrated efficacy in inhibiting viral replication, suggesting its potential for development as an antiviral medication .
Neuropharmacology
The compound's piperazine moiety is known for its role in modulating neurotransmitter systems. Research has indicated that derivatives of piperazine can influence serotonin and dopamine receptors, making this compound a candidate for treating neurological disorders .
Table 1: Summary of Biological Activities
Polymer Stabilization
The structural attributes of this compound allow it to function as a stabilizer in various polymeric materials. Its incorporation into polymers can enhance UV resistance and thermal stability, making it valuable in the formulation of plastics and coatings .
Case Study: UV Stabilization in Polymers
A patent describes the use of substituted piperazinones, including this compound, as stabilizers for polymers exposed to UV light. The compounds were shown to significantly reduce degradation rates in natural and synthetic rubbers, indicating their effectiveness in prolonging material lifespan .
Synthesis of Radiopharmaceuticals
Recent advancements have explored the use of fluorinated compounds like this compound in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The incorporation of fluorine enhances the imaging properties due to its favorable nuclear characteristics .
Table 2: Applications in Radiopharmaceuticals
Preparation Methods
Alkylation of Piperazin-2-one with 2-Fluoroethyl Halides
The direct alkylation of piperazin-2-one using 2-fluoroethyl halides (e.g., bromide or iodide) represents the most straightforward route. In this method, the secondary nitrogen of piperazin-2-one undergoes nucleophilic substitution with 2-fluoroethyl iodide in the presence of a base such as potassium carbonate (KCO) or potassium fluoride (KF). A representative procedure involves refluxing piperazin-2-one with 2-fluoroethyl iodide in a polar aprotic solvent like dimethylformamide (DMF) at 120°C for 10 minutes, achieving moderate to high yields .
Reaction Conditions and Outcomes
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Solvent | DMF | 30–35% | |
| Base | KCO | 77% | |
| Temperature | 120°C | 55% | |
| Reaction Time | 10 minutes–30 hours | — |
The choice of base significantly impacts efficiency. For instance, KCO in dichloromethane/dioxane at 25°C afforded 77% yield for a structurally analogous compound , while KF in DMF at 148–154°C required prolonged heating (30 hours) but enabled scalability . Challenges include competing side reactions at elevated temperatures and the need for rigorous purification via high-performance liquid chromatography (HPLC) .
Nucleophilic Fluorination of Chloroethyl Precursors
Radiofluorination strategies, though primarily developed for F-labeled compounds, offer insights into non-radioactive synthesis. A chlorine-substituted precursor, such as 1-(2-chloroethyl)piperazin-2-one, undergoes halogen exchange with anhydrous F-fluoride (e.g., KF/Cryptand) in acetonitrile at 120°C. This method, adapted from radiochemical protocols, achieves fluorination in 10 minutes but requires specialized handling to avoid hydrolysis .
Mechanistic Considerations
The reaction proceeds via an S2 mechanism, where fluoride displaces chloride:
Yields remain modest (30–35%) due to competing elimination pathways, necessitating optimized precursor design and fluoride activation .
Cyclization of 1,2-Diamines with Fluoroethyl-Containing Reagents
Cyclization methods leveraging 1,2-diamines and fluoroethyl synthons provide an alternative route. For example, reacting 1-(2-fluoroethyl)-1,2-diamine with cyclic cyanohydrin acetates in chloroform and aqueous NaOH forms the piperazin-2-one ring. Phase transfer catalysts (PTCs) like benzyltriethylammonium chloride (BTAC) accelerate the reaction at ambient temperatures, achieving yields >80% .
Example Protocol
-
Combine 1-(2-fluoroethyl)-1,2-diamine (1 mol), cyclohexanone cyanohydrin acetate (1.25 mol), and CHCl (2 mol).
-
Add NaOH (aqueous) and BTAC (0.1 mol).
-
Stir at 20°C for 6 hours.
This method avoids high temperatures and enables modular substitution, though starting material synthesis adds complexity.
Phase Transfer Catalyzed Synthesis
Phase transfer catalysis (PTC) enhances the efficiency of piperazin-2-one formation by facilitating interfacial reactions between aqueous and organic phases. Using poly(ethylene glycol methyl ether) or onium salts as PTCs, 1,2-diamines react with cyanohydrin acetates and haloforms at <20°C, minimizing byproducts . For this compound, substituting chloroform with 2-fluoroethyl iodide during the haloform step introduces the fluoroethyl group in situ.
Advantages of PTC
-
Reduced reaction time (3–6 hours vs. 24 hours without PTC).
-
Higher purity (byproduct formation <5%).
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield | Temperature | Time | Scalability |
|---|---|---|---|---|
| Alkylation | 55–77% | 25–154°C | 10 min–30h | Moderate |
| Nucleophilic Fluorination | 30–35% | 120°C | 10 min | Low |
| Cyclization | >80% | 20°C | 6h | High |
| PTC | 70–85% | 20°C | 3–6h | High |
Alkylation and PTC methods are preferred for industrial applications due to scalability and reproducibility. Cyclization offers superior yields but requires pre-functionalized diamines. Nucleophilic fluorination, while rapid, is limited by low yields and specialized equipment needs.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthesis route for 1-(2-Fluoroethyl)piperazin-2-one?
- Answer : Optimize reaction conditions by selecting appropriate fluorinating agents (e.g., 2-fluoroethyl halides) and controlling temperature (e.g., 150°C/3 mmHg for analogous compounds) to minimize side reactions . Use polar aprotic solvents like DMF or THF to enhance nucleophilic substitution efficiency. Monitor intermediates via TLC and characterize products using NMR and mass spectrometry to confirm purity (>95%) and structural fidelity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Answer : Employ a combination of:
- NMR spectroscopy : Observe distinct peaks for the fluoroethyl group (δ ~4.5 ppm for -CH2F) and piperazin-2-one ring protons .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]+) at m/z 173.09 (C6H10FN2O) with <0.01 Da deviation .
- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/skin contact. In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention if irritation persists. Store the compound in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Answer : For conflicting NMR/MS results:
- Repurification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions.
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
- X-ray crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures .
Q. What experimental frameworks are suitable for evaluating the bioactivity of this compound derivatives?
- Answer : Apply the PICO framework :
- Population : Target receptors (e.g., serotonin or dopamine receptors where piperazine derivatives are active).
- Intervention : Test derivatives with modified substituents (e.g., methyl or aryl groups).
- Comparison : Benchmark against known ligands (e.g., 1-(2-Fluorophenyl)piperazine).
- Outcome : Measure binding affinity (IC50) via radioligand assays or computational docking (e.g., AutoDock Vina) .
Q. How can computational tools predict metabolic stability and toxicity of this compound?
- Answer : Use ADMET prediction software (e.g., SwissADME, ProTox-II):
- Assess cytochrome P450 interactions to identify metabolic hotspots (e.g., fluoroethyl group oxidation).
- Simulate pharmacokinetics (e.g., logP = 0.8 for optimal blood-brain barrier penetration).
- Validate with in vitro hepatocyte assays to correlate predictions with experimental data .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
